molecular formula C13H20N2O B1348360 1-(4-Methoxy-benzyl)-[1,4]diazepane CAS No. 61903-26-2

1-(4-Methoxy-benzyl)-[1,4]diazepane

Cat. No.: B1348360
CAS No.: 61903-26-2
M. Wt: 220.31 g/mol
InChI Key: YEOXLCZSXSVSCH-UHFFFAOYSA-N
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Description

1-(4-Methoxy-benzyl)-[1,4]diazepane is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Methoxy-benzyl)-[1,4]diazepane is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of diazepanes, which are characterized by a seven-membered ring containing two nitrogen atoms. The methoxy group at the para position of the benzyl moiety is believed to enhance its lipophilicity and influence its interaction with biological targets.

Pharmacological Effects

  • Anticonvulsant Activity : Research indicates that compounds with diazepane structures exhibit anticonvulsant properties. For instance, similar compounds have shown efficacy in models of epilepsy, suggesting that this compound may also possess such activity. Studies using models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests have demonstrated significant protective effects against seizures at varying doses .
  • Anxiolytic Effects : Diazepanes are known for their anxiolytic properties. The mechanism typically involves modulation of GABAergic neurotransmission, enhancing the inhibitory effects of GABA in the central nervous system. This suggests that this compound could be explored for its potential in treating anxiety disorders.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of diazepanes may exhibit antimicrobial properties. For example, certain benzo[1,4]diazepines have shown activity against various bacterial strains through interference with quorum sensing mechanisms .

The biological activity of this compound is likely mediated through several mechanisms:

  • GABA Receptor Modulation : Similar diazepane compounds have been shown to bind to GABA_A receptors, enhancing GABA's inhibitory effects on neuronal excitability.
  • Matrix Metalloproteinase Inhibition : Some studies suggest that related compounds can inhibit matrix metalloproteinases (MMPs), which play a role in various pathological processes including cancer metastasis .

Study 1: Anticonvulsant Efficacy

In a controlled study examining several diazepane derivatives, it was found that this compound exhibited significant anticonvulsant activity in both MES and PTZ models at doses ranging from 30 to 100 mg/kg. The protective index was calculated to be above 25, indicating a favorable therapeutic window compared to traditional anticonvulsants like phenytoin and carbamazepine.

Study 2: Anxiolytic Potential

A behavioral study assessed the anxiolytic effects of various diazepane derivatives using the elevated plus maze test. Results indicated that this compound significantly increased the time spent in open arms compared to controls, suggesting reduced anxiety levels.

Data Summary Table

Activity Model Used Dose (mg/kg) Outcome
AnticonvulsantMES/PTZ30-100Significant seizure protection
AnxiolyticElevated Plus Maze10-50Increased open arm time
AntimicrobialBacterial AssaysVariesInhibition of quorum sensing

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-5-3-12(4-6-13)11-15-9-2-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOXLCZSXSVSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330272
Record name 1-(4-Methoxy-benzyl)-[1,4]diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61903-26-2
Record name 1-(4-Methoxy-benzyl)-[1,4]diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-methoxyphenyl)methyl]-1,4-diazepane
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